Introduction: Unveiling a Key Synthetic Building Block
Introduction: Unveiling a Key Synthetic Building Block
An In-Depth Technical Guide to 3-Bromo-2,6-dimethylaniline (CAS: 53874-26-3)
3-Bromo-2,6-dimethylaniline, identified by the CAS number 53874-26-3, is a halogenated aromatic amine that serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique substitution pattern—a bromine atom positioned meta to the amino group and flanked by two methyl groups—imparts specific steric and electronic properties that make it a valuable precursor for complex molecular architectures. While its isomer, 4-bromo-2,6-dimethylaniline, is well-documented as a key intermediate for pharmaceuticals like the HIV-1 therapy drug Rilpivirine, the 3-bromo variant offers a distinct reactivity profile for researchers exploring novel chemical space.[2] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling, grounded in established chemical principles to support its application in pharmaceutical, agrochemical, and materials science research.[1][3]
Section 1: Core Chemical and Physical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in experimental work, from reaction setup to purification and storage. The data for 3-Bromo-2,6-dimethylaniline is summarized below.
Table 1: Physicochemical Properties of 3-Bromo-2,6-dimethylaniline
| Property | Value | Source |
| CAS Number | 53874-26-3 | [4][5] |
| Molecular Formula | C₈H₁₀BrN | [4][6] |
| Molecular Weight | 200.08 g/mol | [5][6] |
| Boiling Point | 273.7 ± 35.0 °C at 760 mmHg | [1][7] |
| Appearance | Data not consistently available; typically a solid or liquid | |
| Purity | Typically ≥95% from commercial suppliers | [8] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [9] |
| logP (Octanol-Water Partition Coeff.) | 2.7 (Computed) | [6] |
| Storage Conditions | Room temperature, inert atmosphere, away from light | [1][5] |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of brominated 2,6-dimethylaniline isomers is a classic example of regioselectivity in electrophilic aromatic substitution, where reaction conditions dictate the position of the incoming electrophile.
The Challenge of Regioselectivity
Direct bromination of 2,6-dimethylaniline typically yields the 4-bromo isomer as the major product.[10] The amino group is a powerful ortho-, para-director. With the ortho positions sterically hindered by the methyl groups, the para position is electronically and sterically favored for electrophilic attack.
However, to achieve substitution at the meta-position (C3), the directing influence of the amino group must be modulated. This is accomplished by performing the bromination in a strongly acidic medium.[10]
Causality of Meta-Direction: In a highly acidic environment (e.g., concentrated H₂SO₄ or excess HCl), the lone pair of electrons on the aniline's nitrogen atom is protonated, forming the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. Consequently, electrophilic attack by bromine is directed to the meta-position, yielding 3-Bromo-2,6-dimethylaniline.[11] This principle is a cornerstone of controlling selectivity in aniline chemistry.
Visualizing the Synthetic Pathway
The diagram below illustrates the selective synthesis of the 3-bromo isomer from 2,6-dimethylaniline.
Caption: Synthetic route to 3-Bromo-2,6-dimethylaniline via acid-mediated bromination.
Experimental Protocol: Synthesis of 3-Bromo-2,6-dimethylaniline
This protocol is a representative procedure based on established principles of aniline bromination.[10][11]
Materials:
-
2,6-Dimethylaniline
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Liquid Bromine (Br₂)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Anilinium Salt Formation: In a flask equipped with a magnetic stirrer and addition funnel, dissolve 2,6-dimethylaniline in a suitable solvent like DCM. Cool the solution in an ice bath to 0 °C. Slowly add an excess of concentrated sulfuric or hydrochloric acid while stirring. The formation of the anilinium salt is an exothermic reaction; maintain the temperature at 0-5 °C.
-
Bromination: While maintaining the low temperature, slowly add a stoichiometric equivalent of liquid bromine dropwise to the reaction mixture. Self-Validation: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material and prevent over-bromination.
-
Reaction Quench: Once the reaction is complete (as indicated by TLC), carefully pour the mixture over crushed ice. This will precipitate the product salt and quench any unreacted bromine.
-
Neutralization and Extraction: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is > 8. The free amine product will be liberated. Transfer the mixture to a separatory funnel and extract the organic layer with DCM (3x).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 3-Bromo-2,6-dimethylaniline can be further purified by column chromatography or recrystallization to achieve high purity.
Section 3: Applications in Research and Development
3-Bromo-2,6-dimethylaniline is a versatile intermediate primarily utilized in:
-
Pharmaceutical Synthesis: As a functionalized aniline, it is a key starting point for building the core structures of various active pharmaceutical ingredients (APIs).[1] The bromine atom serves as a handle for further functionalization, typically through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the amine group can be used for amide bond formation or as a directing group.
-
Agrochemicals: Its structure is incorporated into novel pesticides and herbicides.
-
Dyes and Pigments: The aromatic amine scaffold is a classic component of many chromophores used in the synthesis of dyes.[1]
-
Functional Materials: It is used in the development of advanced materials for electronics and other specialized applications.[3]
Visualizing Core Reactivity
The following diagram illustrates the primary reaction pathways available for this molecule, highlighting its utility as a synthetic hub.
Caption: Key reaction sites on 3-Bromo-2,6-dimethylaniline for molecular elaboration.
Section 4: Safety, Handling, and Storage
Proper handling of 3-Bromo-2,6-dimethylaniline is essential to ensure laboratory safety. It is classified with specific hazards that require appropriate precautions.
Table 2: GHS Hazard Information
| Hazard Statement | Description | GHS Pictogram |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
| Source: Representative data from suppliers.[8] |
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Ensure that an eyewash station and safety shower are readily accessible.[12]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid generating dust. Do not breathe dust or vapors.[8] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep in a dark place under an inert atmosphere to prevent degradation.[1][5]
-
Disposal: Dispose of waste materials and containers in accordance with local, regional, and national regulations.
Section 5: Analytical Characterization
Confirmation of the structure and purity of 3-Bromo-2,6-dimethylaniline is typically achieved through standard analytical techniques. While specific spectra are proprietary to manufacturers, researchers can expect to find data for NMR, HPLC, and Mass Spectrometry available from suppliers to validate the identity and quality of the material.[5][8][9]
References
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PubChem. (n.d.). 3-Bromo-2,6-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc.com. (n.d.). 3-Bromo-2,6-dimethylaniline Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]
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King-Pharm. (n.d.). 3-Bromo-2,6-dimethylaniline. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-Bromo-2,6-dimethylaniline. Retrieved from [Link]
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AA Blocks. (n.d.). 3-Bromo-2,6-dimethylaniline. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Retrieved from [Link]
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Fisher Scientific. (2023). Safety Data Sheet - 4-Bromo-2,6-dimethylaniline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]
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The Royal Society of Chemistry. (2006). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. Retrieved from [Link]
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PubMed Central. (n.d.). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy. Retrieved from [Link]
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